molecular formula C16H12FN3O2S B2863871 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895487-56-6

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

Cat. No. B2863871
CAS RN: 895487-56-6
M. Wt: 329.35
InChI Key: OSPNAQYCWXHQTM-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as FOA, and it is a derivative of 2-phenylsulfanylacetamide. FOA has been studied for its potential use in cancer research, as well as for its effects on cellular processes.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research into 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, has highlighted their potential in various pharmacological domains. Computational docking studies against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) demonstrated these compounds' binding and moderate inhibitory effects, indicating their potential for tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory applications. The compound labeled as a3 showed notable binding and moderate inhibitory effects across all assays, suggesting its versatility in therapeutic applications (Faheem, 2018).

Antimicrobial Properties

Another study focused on the synthesis of various 1,3,4-oxadiazole derivatives, including those structurally similar to the compound , for their antimicrobial properties. The research found that the presence of a fluorine atom significantly enhanced antimicrobial efficacy against a broad panel of bacterial and fungal strains. This suggests that such compounds could be powerful agents in combating microbial infections, highlighting their importance in the development of new antimicrobial drugs (Parikh & Joshi, 2014).

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the core structure of this compound, have been synthesized and evaluated as glutaminase inhibitors. These compounds, particularly one analog identified as 6, showed similar potency to BPTES with better solubility, demonstrating their potential in attenuating the growth of cancer cells in vitro and in vivo. This research contributes to the understanding of glutaminase as a therapeutic target and the development of more effective cancer therapies (Shukla et al., 2012).

Antimicrobial and Hemolytic Activity Study

A study on the antimicrobial and hemolytic activity of 1,3,4-oxadiazole compounds showed that these compounds exhibit significant activity against various microbial species with minimal toxicity. This indicates their potential use in developing new antimicrobial agents with lower side effects, supporting the ongoing search for safer and more effective treatments for infections (Gul et al., 2017).

Antibacterial Study

Research into N-substituted derivatives of 1,3,4-oxadiazole compounds has shown moderate to significant antibacterial activity. This study underscores the potential of these compounds in developing new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern. The exploration of such compounds can lead to the discovery of novel mechanisms of action against bacteria, contributing to the global effort to combat antibiotic-resistant strains (Khalid et al., 2016).

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPNAQYCWXHQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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